Cas no 64657-18-7 (1,9-Dideoxyforskolin)
1,9-Dideoxyforskolin structure
Product Name:1,9-Dideoxyforskolin
Numéro CAS:64657-18-7
Le MF:C22H34O5
Mégawatts:378.50236749649
CID:510535
PubChem ID:24893774
Update Time:2025-04-19
1,9-Dideoxyforskolin Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10bR)-
- 1,9-Dideoxyforskolin
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentame...
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10
- DIDEOXYFORSKOLIN, 1,9-(AS) PrintBack
- FORSKOLIN 1,9-DIDEOXY
- 7β-Acetoxy-6β-hydroxy-8,13-epoxy-labd-14-en-11-one
- (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(Acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
- 7beta-Acetoxy-6beta-hydroxy-8,13-epoxy-labd-14-en-11-one
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
- 1,9-DIDEOXYFORSKOLIN, (-)-
- OAW710HWIX
- 7beta-acetoxy-8,13-epoxy-6beta-hydroxylabd-14-en-11-one
- 1,9-Dideoxyforskolin, analytical standard
- (-)-1,9-DIDEOXYFORSKOLIN
- LMPR0104030009
- (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
- 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aS,5S,6S,6aS,10aS,10bR)-
- [(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
- UNII-OAW710HWIX
- 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-
- PD047365
- 64657-18-7
- GTPL4100
- Forskolin, 1,9-Dideoxy-, Coleus forskohlii
- AKOS040745091
- 1,9 dideoxy forskolin
- DTXSID5040384
- Q27070796
- CHEMBL519570
- (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
- 1,9-Dideoxy forskolin
- CHEBI:50295
- SCHEMBL905267
- 1,9-Dideoxyforskolin + 1-Deoxyforskolin (1:1 Ratio)
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho(2,1-b)pyran-5-yl acetate
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo(f)chromen-5-yl acetate
- CS-0025282
- ((3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo(f)chromen-5-yl) acetate
- DTXCID3020384
- HY-103191
-
- MDL: MFCD00082318
- Piscine à noyau: 1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
- La clé Inchi: ZKZMDXUDDJYAIB-SUCLLAFCSA-N
- Sourire: O1[C@](C=C)(C)CC([C@H]2[C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CCC[C@@]12C)O)OC(C)=O)=O
Propriétés calculées
- Qualité précise: 378.24100
- Masse isotopique unique: 378.241
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 3
- Complexité: 670
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 72.8A^2
- Le xlogp3: 3.3
Propriétés expérimentales
- Couleur / forme: Solide
- Dense: 1.12
- Point de fusion: 149-150 ºC
- Point d'ébullition: 455 °C at 760 mmHg
- Point d'éclair: 146.9 °C
- Indice de réfraction: 1.523
- Solubilité: methanol: 28 mg/mL
- Le PSA: 72.83000
- Le LogP: 3.43420
- Activités optiques: [α]26/D +93.6°, c = 6.12 in chloroform(lit.)
1,9-Dideoxyforskolin Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:−20°C
1,9-Dideoxyforskolin PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D439970-1mg |
1,9-Dideoxyforskolin |
64657-18-7 | 1mg |
$98.00 | 2023-05-18 | ||
| TRC | D439970-5mg |
1,9-Dideoxyforskolin |
64657-18-7 | 5mg |
$391.00 | 2023-05-18 | ||
| TRC | D439970-10mg |
1,9-Dideoxyforskolin |
64657-18-7 | 10mg |
$758.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-1mg |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 1mg |
¥964.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-5mg |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 5mg |
¥3673.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-500ug |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 500ug |
¥680.00 | 2023-09-09 | |
| A2B Chem LLC | AG64721-1mg |
1,9-DIDEOXYFORSKOLIN |
64657-18-7 | ≥98% | 1mg |
$77.00 | 2024-04-19 | |
| A2B Chem LLC | AG64721-5mg |
1,9-DIDEOXYFORSKOLIN |
64657-18-7 | ≥98% | 5mg |
$297.00 | 2024-04-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201560-1 mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 1mg |
¥737.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201560A-5 mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 5mg |
¥2,444.00 | 2023-07-11 |
1,9-Dideoxyforskolin Littérature connexe
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
64657-18-7 (1,9-Dideoxyforskolin) Produits connexes
- 81873-08-7(Forskolin J)
- 72963-77-0(1-Deoxyforskolin)
- 66575-29-9(Forskolin)
- 473981-11-2(Forskolin G)
- 66428-89-5(Forskolin)
- 64657-21-2(Isoforskolin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fournisseurs recommandés
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Yunnanjiuzhen
Membre gold
Fournisseur de Chine
Lot
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif